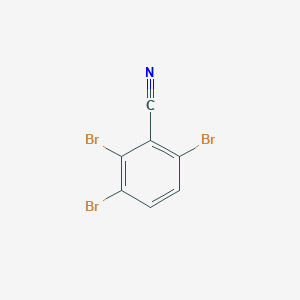
2,3,6-Tribromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tribromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,3,6-tribromoaniline.
Oxidation: Formation of 2,3,6-tribromobenzoic acid.
Scientific Research Applications
2,3,6-Tribromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,3,6-tribromobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
2,4,6-Tribromobenzonitrile: Another tribrominated benzonitrile with bromine atoms at different positions.
2,3,5-Tribromobenzonitrile: Similar structure but with bromine atoms at the 2, 3, and 5 positions.
2,3,6-Trifluorobenzonitrile: A fluorinated analog with fluorine atoms instead of bromine.
Uniqueness: 2,3,6-Tribromobenzonitrile is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. The position of the bromine atoms influences the compound’s electronic distribution and steric effects, making it suitable for specific applications that other isomers may not fulfill.
Properties
Molecular Formula |
C7H2Br3N |
|---|---|
Molecular Weight |
339.81 g/mol |
IUPAC Name |
2,3,6-tribromobenzonitrile |
InChI |
InChI=1S/C7H2Br3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
InChI Key |
QKJBNEBGLRMQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















